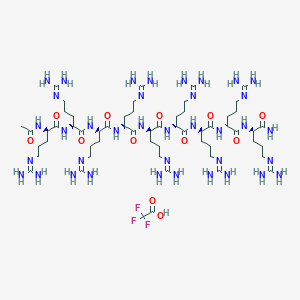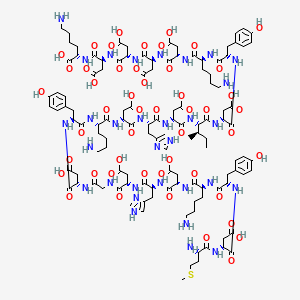
Telomerase Reverse Transcriptase (hTRT) (674-683)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Telomerase Reverse Transcriptase (hTRT)
Scientific Research Applications
Telomerase Activity and Cancer Research
Telomerase, with hTERT as its catalytic enzyme, plays a crucial role in the elongation of telomeres, which are essential for cell proliferation and longevity. This has significant implications in cancer research, as hTERT is found in stem cells, germ cells, and around 90% of cancers. The enzyme facilitates telomere maintenance, leading to unlimited cellular proliferation and immortality in cancer cells. Studies have shown that telomerase, as a HLA class-I antigen, can stimulate cell-mediated immune responses, thereby presenting opportunities for developing hTERT-based anticancer immunotherapies and vaccines. These approaches have shown effective anti-cancer responses without toxicity to non-cancer cells (Chahal Kailashiya, Sharma, & Kailashiya, 2017).
Telomerase in Lung Tumors
The expression of hTERT has been evaluated in lung tumors to understand its prognostic value. The differential expression of hTERT is linked to telomere maintenance and unlimited cellular proliferation in cancer cells. This differential expression is distinctive among various types of lung cancers and has a prognostic influence (Lantuejoul et al., 2004).
hTERT and Immortalization of Cells
The expression of hTERT in human cells has been studied to understand its role in the immortalization of cells and its compatibility with telomerase template RNA from different species. These studies highlight hTERT's functions beyond telomere synthesis, including gene expression modulation and apoptosis attenuation, which are crucial for understanding cancer development and progression (Xiang, Wang, Mao, & Li, 2000).
hTERT in Connective Tissue Diseases
hTERT's role extends beyond cancer, with research exploring its activity in various connective tissue diseases. Elevated hTERT activity has been observed in rheumatoid arthritis, while markedly decreased levels were found in systemic sclerosis. These findings suggest that telomerase activity, as indicated by hTERT levels, may be differentially regulated in systemic autoimmune diseases (Tarhan et al., 2008).
hTERT in Diagnostic and Prognostic Evaluation
The diagnostic and prognostic relevance of hTERT mRNA expression has been investigated in patients with nonsmall cell lung carcinoma (NSCLC). The study aimed to understand the correlation between hTERT mRNA in NSCLC and various clinicopathologic features, including survival, thus highlighting hTERT's potential as a diagnostic and prognostic marker in lung cancer (Fujita et al., 2003).
Properties
sequence |
GLLGASVLGL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Telomerase Reverse Transcriptase (hTRT) (674-683) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




